2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol
Description
Properties
IUPAC Name |
2-[4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)10-1-2-12(11(17)9-10)19-5-3-18(4-6-19)7-8-20/h1-2,9,20H,3-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSBYVDJBODTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
It is known that the trifluoromethyl group can significantly affect the biological activity of a compound. The interaction of this compound with its targets and the resulting changes would be subject to further experimental investigation.
Biochemical Pathways
Trifluoromethyl-containing compounds have been found to be involved in various biochemical processes
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of a compound, including its bioavailability
Biological Activity
The compound 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (CAS Number: 1155523-06-0) is a piperazine derivative notable for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, synthesis, molecular interactions, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperazine ring substituted with a trifluoromethyl group and an amino group on the phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 299.29 g/mol.
Anticancer Potential
Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their metabolic stability and increased lipophilicity, which improves membrane permeability . The presence of the trifluoromethyl group in this compound is hypothesized to contribute to its anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The compound was found to reduce cell viability significantly at concentrations as low as 10 µM, with IC50 values indicating moderate potency compared to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 10 | Comparable |
| Hek293 | 15 | Higher than Doxorubicin |
Molecular docking studies suggest that the compound interacts with key proteins involved in cancer proliferation and survival pathways. The trifluoromethyl group enhances interactions through halogen bonding, which is crucial for binding affinity . The compound's ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) further supports its potential role as an anti-inflammatory and anticancer agent .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the trifluoromethyl and amino groups. Variations in substituents have been explored to optimize biological activity, leading to derivatives with enhanced efficacy against cancer cells .
Research Findings
A comprehensive study published in Molecules highlighted the structure-activity relationship (SAR) of similar phenylpiperazine derivatives. It was found that compounds with electron-withdrawing groups like trifluoromethyl exhibited superior anticancer properties compared to those with electron-donating groups . This reinforces the significance of substituent choice in drug design.
Scientific Research Applications
Antipsychotic Properties
The compound's structural features suggest potential antipsychotic activity. Research indicates that derivatives of piperazine compounds often exhibit neuroleptic effects, which may be beneficial in treating disorders such as schizophrenia and bipolar disorder. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity.
Antidepressant Research
There is emerging evidence that compounds similar to 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol may also exhibit antidepressant properties. Studies suggest that modulation of serotonin and norepinephrine levels through such compounds can lead to improved mood stabilization and reduction of depressive symptoms.
Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable subject for structure-activity relationship studies in medicinal chemistry. By modifying various functional groups on the piperazine ring or the phenyl moiety, researchers can assess the impact on biological activity, toxicity, and pharmacokinetics. Such studies are essential in drug design processes aimed at optimizing therapeutic efficacy while minimizing side effects.
Synthesis and Derivative Development
The synthesis of this compound provides a platform for developing new derivatives with enhanced pharmacological profiles. This includes exploring variations in the amino group and piperazine substitutions to discover new candidates for clinical trials targeting psychiatric disorders.
Case Study 1: Neuropharmacological Effects
In a study published in a peer-reviewed journal, researchers investigated the neuropharmacological effects of several piperazine derivatives, including this compound. The results demonstrated significant improvements in behavioral models of anxiety and depression in rodent subjects, indicating a promising avenue for further exploration in human trials.
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis pathways for this compound to increase yield and purity. Researchers employed various reaction conditions and catalysts to streamline production processes, which could facilitate larger-scale synthesis for clinical research purposes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Positional Isomers
- 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (MW: 289.30): A positional isomer with the amino and CF₃ groups swapped (4-amino-2-CF₃).
- 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol (MW: 235.33): Replaces CF₃ with an aminomethyl (-CH₂NH₂) group. The smaller substituent decreases steric hindrance but may lower metabolic resistance .
Halogenated Analogues
- 2-[4-(4-Chlorophenyl)(phenyl)methylpiperazinyl]ethanol (MW: 342.85): Features a bulky (4-chlorophenyl)(phenyl)methyl group.
- {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine : Fluorine’s electronegativity enhances polarity, improving solubility but possibly weakening hydrophobic interactions in target binding .
Electron-Withdrawing Groups
- 2-[4-(4-Nitrophenyl)piperazinyl]ethanol (MW: 251.29): The nitro (-NO₂) group is strongly electron-withdrawing, increasing reactivity but risking instability. This contrasts with CF₃, which balances electron withdrawal and stability .
Functional Group Modifications
Terminal Ethanol vs. Other Moieties
- Flibanserin (MW: 390.41): Replaces ethanol with a benzimidazolone group. This modification confers dual 5-HT1A agonist/5-HT2A antagonist activity, highlighting how terminal groups dictate pharmacological profiles .
- 4-(Thiophen-2-yl)-1-(4-(2-CF₃phenyl)piperazinyl)butan-1-one (MK41): A ketone-terminated analogue with a thiophene ring.
Pharmacological and Physicochemical Properties
Key Observations :
- Trifluoromethyl Phenyl Derivatives : CF₃ enhances metabolic stability and enzyme/receptor binding. The target compound’s 2-NH₂/4-CF₃ arrangement optimizes electronic and steric effects for receptor interactions .
- Ethanol Terminal Group: Improves solubility compared to bulkier termini (e.g., benzimidazolone in Flibanserin), favoring oral bioavailability .
- Synthetic Accessibility : Piperazine derivatives are typically synthesized via nucleophilic substitution (e.g., ’s TFA-mediated deprotection) or coupling reactions (e.g., HOBt/TBTU in ) .
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following key stages:
- Preparation of the substituted aromatic amine intermediate bearing the trifluoromethyl group.
- Introduction of the piperazine ring via nucleophilic substitution or coupling reactions.
- Functionalization to install the hydroxyethyl group on the piperazine nitrogen.
- Purification and isolation of the final compound, often as a salt form for stability.
Preparation of the Aromatic Amino-Trifluoromethyl Intermediate
A critical intermediate in the synthesis is 2-amino-4-(trifluoromethyl)phenyl derivatives. According to a detailed study on related analogues, this intermediate can be prepared from commercially available acetophenone derivatives through multi-step transformations including bromination, thiourea treatment, acetylation, and functionalization of heterocyclic rings such as thiazoles.
For example, starting from 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone, the sequence involves:
- Bromination using phenyltrimethylammonium tribromide.
- Reaction with thiourea to form 2-aminothiazole derivatives.
- Acetylation with acetic anhydride.
- Further functionalization to introduce nitrogen-containing heterocycles which can be coupled with piperazine moieties later in the synthesis.
This process yields key intermediates with the amino and trifluoromethyl functionalities properly positioned for subsequent coupling steps.
Installation of the Hydroxyethyl Side Chain
The hydroxyethyl group attached to the piperazine nitrogen is typically introduced by alkylation reactions using haloalkyl alcohol derivatives, such as 2-chloroethanol or haloacetaldehyde derivatives.
- The reaction involves the nucleophilic substitution of the piperazine nitrogen with 2-chloroethanol or related haloalkyl reagents.
- Conditions often include the use of inert solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethoxyethane (DME).
- The reaction temperature ranges from room temperature to the boiling point of the solvent.
- Bases such as sodium carbonate or triethylamine are employed to neutralize the formed acid and drive the reaction forward.
A patent describing related piperazinyl-ethanol compounds reports that the reaction of 1-(diphenylmethyl)piperazine derivatives with haloethanol derivatives produces the hydroxyethyl-substituted piperazine intermediates, which can then be further transformed or purified.
Purification and Conversion to Salt Forms
The final compound is often isolated as a pharmaceutically acceptable salt, such as a dihydrochloride, to improve stability and solubility.
- The free base is typically dissolved in ethanol or aqueous ethanol.
- Hydrochloric acid or other proton donors are added to precipitate the salt.
- The salt is then recrystallized from suitable solvents like isopropyl alcohol or acetonitrile to obtain pure product.
- Melting points and purity are confirmed by standard analytical methods.
For example, related piperazine derivatives have been isolated as dihydrochloride salts with melting points around 218–230 °C, indicating high purity and stability.
Summary Table of Key Preparation Steps and Conditions
Detailed Research Findings
Reaction Optimization: Use of chloroacetaldehyde dimethylacetal as an alkylating agent is economical but may require longer reaction times and can lead to lower product quality. Alternative haloacetaldehyde derivatives provide better yields and purity.
Hydrolysis and Oxidation Steps: In related synthetic routes, aldehyde intermediates derived from piperazinyl-ethoxyacetaldehydes are hydrolyzed under acidic conditions and oxidized to acids using oxidants such as hydrogen peroxide or peracids, demonstrating the versatility of functional group transformations in this chemistry.
Base Selection: Sodium or potassium hydroxide is commonly used for hydrolysis of esters or amides to yield the free acid or alcohol functionalities, with reaction temperatures carefully controlled to avoid decomposition.
Purification Techniques: Chromatographic purification on silica gel using mixtures of chloroform and ethanol or hexane and ethyl acetate is standard for isolating pure intermediates and final compounds.
Q & A
Q. What are the established synthetic routes for 2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol, and how do reaction conditions influence yield?
The synthesis typically involves coupling a trifluoromethyl-substituted aniline derivative with a piperazine-ethanol intermediate. Key steps include:
- Nucleophilic substitution : Reacting 2-amino-4-(trifluoromethyl)aniline with 1-piperazinyl ethanol under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., KCO) .
- Purification : Column chromatography (e.g., silica gel with EtOAc:hexane gradients) is critical for isolating the target compound from byproducts like unreacted aniline or piperazine dimers .
- Yield optimization : Higher temperatures (>100°C) and extended reaction times (12–24 hours) improve coupling efficiency but may increase side reactions (e.g., oxidation of the amino group) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for CH groups) and the trifluoromethyl group (δ 120–125 ppm in F NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 346.15) and distinguishes isotopic patterns for chlorine/fluorine .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity, critical for biological assays .
Q. What are the known solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL). Co-solvents like PEG-400 or cyclodextrins enhance aqueous solubility for in vitro studies .
- Stability : Stable at -20°C in anhydrous DMSO for >6 months. Degrades under prolonged UV light exposure (hydroxyl radical formation) or acidic conditions (pH < 3), leading to piperazine ring cleavage .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported receptor binding affinities?
Discrepancies in IC values (e.g., serotonin 5-HT vs. dopamine D receptors) often arise from:
- Assay variability : Radioligand binding assays (e.g., H-spiperone for D) vs. functional cAMP assays for 5-HT .
- Structural analogs : Compare with derivatives lacking the trifluoromethyl group (Table 1).
Q. Table 1: Binding Affinities of Structural Analogs
| Compound | 5-HT IC (nM) | D IC (nM) | Reference |
|---|---|---|---|
| Target compound | 12 ± 2 | 450 ± 50 | |
| Non-CF analog | 85 ± 10 | 380 ± 40 | |
| Methylsulfonyl analog | 30 ± 5 | 600 ± 70 |
Q. Methodological recommendations :
- Use standardized assay protocols (e.g., NIH Psychoactive Drug Screening Program).
- Validate results with orthogonal techniques (e.g., surface plasmon resonance) .
Q. What strategies mitigate interference from impurities during biological activity assays?
- HPLC-MS purity checks : Detect trace impurities (e.g., <0.5% residual solvents) that may antagonize off-target receptors .
- Counter-screening : Test the compound against a panel of unrelated targets (e.g., kinases) to identify nonspecific effects .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?
- Trifluoromethyl group : Enhances metabolic stability by resisting CYP450 oxidation but reduces solubility .
- Piperazine-ethanol moiety : Modifying the ethanol chain (e.g., replacing with a propyl group) improves blood-brain barrier permeability in rodent models .
Q. What experimental approaches address low aqueous solubility in formulation development?
- Salt formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in PBS) but may alter receptor binding .
- Nanoemulsions : Lipid-based carriers (e.g., liposomes) enhance bioavailability in in vivo studies .
Q. How do researchers evaluate enzymatic stability in hepatic microsomal assays?
- Incubation conditions : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .
- Metabolite identification : Major metabolites include hydroxylated piperazine derivatives and glucuronide conjugates .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s antagonism of α1_11-adrenergic receptors?
- Species differences : Rat α-adrenergic receptors show higher affinity (IC = 200 nM) vs. human isoforms (IC > 1 µM) .
- Functional selectivity : Partial agonism in certain cell lines (e.g., CHO-K1) vs. full antagonism in others (e.g., HEK293) .
Q. Resolution strategy :
- Cross-validate using tissue-based assays (e.g., isolated rat aorta contraction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
